molecular formula C22H14O6 B1200361 Impatienol

Impatienol

Cat. No. B1200361
M. Wt: 374.3 g/mol
InChI Key: MFQBALCZNOKWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Impatienol is a hydroxy-1,4-naphthoquinone that is ethane in which one of the carbons is substituted by two 3-hydroxy-1,4-naphthoquinon-2-yl groups. It has a role as an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor, an antipruritic drug, a metabolite and a cyclooxygenase 2 inhibitor. It is a conjugate acid of an impatienol(2-).

Scientific Research Applications

  • Antioxidant and Antimicrobial Activities

    • Impatiens species, including those containing impatienol, demonstrate significant antioxidant and antimicrobial activities. These properties make Impatiens extracts potential candidates for health-promoting supplements (Szewczyk et al., 2016).
  • Testosterone 5α-Reductase Inhibitory Activity

    • Impatienol, isolated from Impatiens balsamina, exhibits notable inhibitory activity against testosterone 5α-reductase. This suggests its potential application in conditions related to this enzyme's activity (Ishiguro et al., 2000).
  • Potential in Cancer and Neuroprotection Research

    • Certain phenolic compounds from Impatiens balsamina, possibly including impatienol, have been evaluated for their cytotoxic activities against various human tumor cell lines. These compounds also show potential in neuroprotective activity, indicating their relevance in cancer and neurological research (Kim et al., 2015).
  • Use in Plant Tissue Culture and Transformation Techniques

    • Research involving Impatiens glandulifera, a species closely related to those producing impatienol, has developed techniques for clearing and isolating embryo sacs. This aids in the microscopic examination and could be crucial for studies on plant fertilization and genetics (Hussein, 2013).
  • Antioxidant Activity in Food Preservation

    • Impatiens balsamina, a source of impatienol, demonstrates significant antioxidant activity. This suggests its utility as a natural antioxidant in food preservation, contributing to the extension of shelf life and quality of food products (Kang et al., 2013).
  • Plant Genomic Studies and Functional Genomics

    • While not directly related to impatienol, studies on Impatiens species contribute to genomic databases and functional genomics. These resources are essential for understanding gene functions and networks across various organisms, including plant species (Wong et al., 2012).
  • Role in Phenolic Compound Studies and Antioxidant Research

    • Various Impatiens species, possibly containing impatienol, are studied for their phenolic content. Such research is crucial in understanding the antioxidant activities of these plants and their potential health benefits (Szewczyk & Cicek, 2018).

properties

Product Name

Impatienol

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

4-hydroxy-3-[1-(1-hydroxy-3,4-dioxonaphthalen-2-yl)ethyl]naphthalene-1,2-dione

InChI

InChI=1S/C22H14O6/c1-10(15-17(23)11-6-2-4-8-13(11)19(25)21(15)27)16-18(24)12-7-3-5-9-14(12)20(26)22(16)28/h2-10,23-24H,1H3

InChI Key

MFQBALCZNOKWIP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2=CC=CC=C2C(=O)C1=O)O)C3=C(C4=CC=CC=C4C(=O)C3=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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